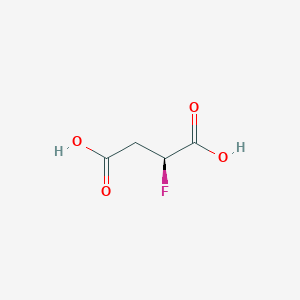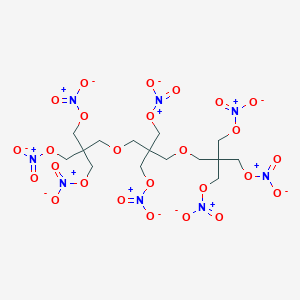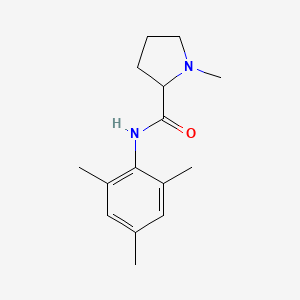![molecular formula C5H4N4 B3393459 1H-pyrazolo[4,3-d]pyrimidine CAS No. 272-57-1](/img/structure/B3393459.png)
1H-pyrazolo[4,3-d]pyrimidine
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, also known as 1H-Pyrazolo[4,3-d]pyrimidine, is a compound with the molecular formula C5H5N5 . It is a member of the pyrazolopyrimidines, a series of isomeric heterocyclic chemical compounds . It has been found to act as a xanthine oxidase inhibitor, which decreases uric acid production .
Synthesis Analysis
The synthesis of 1H-pyrazolo[4,3-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors . Another study discussed the synthesis of pyrazole derivatives, which are structurally diverse and highly desirable due to their proven applicability and versatility as synthetic intermediates .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine includes a pyrazolo[3,4-d]pyrimidine core . The compound has a molecular weight of 135.1267 .Chemical Reactions Analysis
1H-Pyrazolo[4,3-d]pyrimidine derivatives have been synthesized through various chemical reactions . For instance, one study reported a one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines .Physical And Chemical Properties Analysis
1H-Pyrazolo[3,4-d]pyrimidin-4-amine has a molecular formula of C5H5N5 and a molecular weight of 135.1267 .Scientific Research Applications
Biomedical Applications
The 1H-pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds closely related to 1H-pyrazolo[4,3-d]pyrimidine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Antimicrobial Applications
Pyrazolopyrimidine compounds have been used in the design of many pharmaceutical compounds with antimicrobial applications . These compounds can inhibit the growth of or destroy microorganisms, preventing their spread.
Antitumor Applications
Antitumor applications are another significant area of research for pyrazolopyrimidine compounds . These compounds can inhibit the growth of tumors, making them valuable in cancer treatment strategies.
Antidiabetic Applications
Pyrazolopyrimidine compounds have also been explored for their potential antidiabetic applications . They could play a role in regulating blood sugar levels, which is crucial in managing diabetes.
Anti-Alzheimer’s Disease Applications
Research has indicated that pyrazolopyrimidine compounds may have applications in the treatment of Alzheimer’s disease . These compounds could potentially slow the progression of this neurodegenerative disease.
Anti-Inflammatory and Antioxidant Applications
Pyrazolopyrimidine compounds have shown potential in anti-inflammatory and antioxidant applications . They could help reduce inflammation and combat oxidative stress, which is beneficial in treating a variety of health conditions.
Mechanism of Action
Target of Action
1H-pyrazolo[4,3-d]pyrimidine is a small molecule that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment . In addition to CDK2, this compound has also been reported to inhibit Hematopoietic Progenitor Kinase 1 (HPK1) , which is involved in T cell receptor signaling and is considered a promising target for enhancing anti-tumor immunity .
Mode of Action
1H-pyrazolo[4,3-d]pyrimidine interacts with its targets, CDK2 and HPK1, by inhibiting their enzymatic activity . This inhibition leads to significant changes in the cell, including alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by 1H-pyrazolo[4,3-d]pyrimidine affects the cell cycle, a critical biochemical pathway for cell proliferation . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . Additionally, the inhibition of HPK1 can affect T cell receptor signaling pathways, potentially enhancing anti-tumor immunity .
Pharmacokinetics
These properties can help predict the compound’s bioavailability and its overall behavior within the body .
Result of Action
The primary result of 1H-pyrazolo[4,3-d]pyrimidine’s action is the significant inhibition of cell growth. This has been demonstrated in various cell lines, where the compound showed superior cytotoxic activities . For instance, it has been reported to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . Furthermore, it has been shown to induce apoptosis within cells .
Future Directions
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown great potential in medicinal chemistry and drug development . Their diverse biological potential and their role as bioisosteres with purines make them promising targets for future research. Further investigations into the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity are suggested .
properties
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-5-4(2-8-9-5)7-3-6-1/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXRHPDHORGIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazolo[4,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B3393383.png)









![4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3393466.png)

![(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diacetyloxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3393474.png)
